(Des-Pyr1,Des-Gly10,D-Leu6,Pro-NHEt9)-LHRH Trifluoroacetate

Vue d'ensemble

Description

(Des-Pyr1,Des-Gly10,D-Leu6,Pro-NHEt9)-LHRH Trifluoroacetate, commonly referred to as LHRH-TFA, is a synthetic peptide hormone that has been used in research for several decades. It is a synthetic analog of the naturally occurring hormone luteinizing hormone-releasing hormone (LHRH), which is responsible for the release of luteinizing hormone (LH) from the anterior pituitary gland. LHRH-TFA has been widely used in scientific research due to its ability to mimic the effects of naturally occurring LHRH and its stability in a variety of biological environments.

Applications De Recherche Scientifique

In Vitro Digestion and Human Food Safety

(Des-Pyr1,Des-Gly10,D-Leu6,Pro-NHEt9)-LHRH Trifluoroacetate, as a luteinizing hormone releasing hormone analog (LHRHa), has been studied for its stability under simulated gastric conditions to assess human food safety. This research is significant for the use of LHRHa in induced spawning of fish, ensuring that its residues in fish do not pose a risk to human consumption. The study found that LHRHa is quickly digested in the human stomach, indicating it would not pose a human food safety risk (Su et al., 2016).

Sexual Receptivity in Rats

Research involving fragments of LHRH, including (Des-Pyr1,Des-Gly10,D-Leu6,Pro-NHEt9)-LHRH Trifluoroacetate, has shown significant effects on sexual receptivity in rats. It suggests that the active sequence for enhancing mating behavior is contained in the last half of the LHRH molecule (Dudley et al., 1983).

Uptake in the Pituitary

Studies have explored the uptake of iodinated LHRH analogs, including variations similar to (Des-Pyr1,Des-Gly10,D-Leu6,Pro-NHEt9)-LHRH Trifluoroacetate, in the pituitary. These studies provide insights into the competitive uptake of these hormones in various tissues, particularly the anterior pituitary, suggesting specific site interactions in the pituitary (Reeves et al., 1977).

Antiproliferative Effects on Breast Cancer Cells

In oncology, GnRH analogs, structurally similar to (Des-Pyr1,Des-Gly10,D-Leu6,Pro-NHEt9)-LHRH Trifluoroacetate, have been used to induce reversible chemical castration and exhibit antiproliferative effects on breast cancer cells. This research indicates the potential of these analogs in directly targeting malignant cells (Zompra et al., 2007).

Role in Inhibiting Luteinizing Hormone and Follicle Stimulating Hormone Release

Analogues of LHRH, including (Des-Pyr1,Des-Gly10,D-Leu6,Pro-NHEt9)-LHRH Trifluoroacetate, have been studied for their role in inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) when modified with specific moieties. These modifications aim at developing active-site-directed irreversible inhibitors, suggesting potential applications in hormonal regulation (Bowers et al., 1974).

Propriétés

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H79N15O10.C2HF3O2/c1-6-59-52(78)45-14-10-20-69(45)53(79)39(13-9-19-60-54(56)57)63-47(73)40(21-30(2)3)65-48(74)41(22-31(4)5)66-49(75)42(23-32-15-17-35(71)18-16-32)67-51(77)44(28-70)68-50(76)43(24-33-26-61-38-12-8-7-11-36(33)38)64-46(72)37(55)25-34-27-58-29-62-34;3-2(4,5)1(6)7/h7-8,11-12,15-18,26-27,29-31,37,39-45,61,70-71H,6,9-10,13-14,19-25,28,55H2,1-5H3,(H,58,62)(H,59,78)(H,63,73)(H,64,72)(H,65,74)(H,66,75)(H,67,77)(H,68,76)(H4,56,57,60);(H,6,7)/t37-,39-,40-,41+,42-,43-,44-,45-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJAWZTSZOWIMKN-IAJKDJQQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

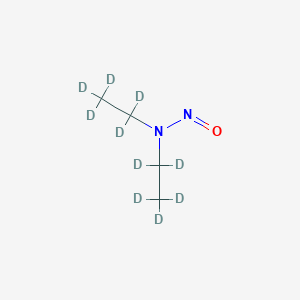

Canonical SMILES |

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H80F3N15O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1212.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Des-Pyr1,Des-Gly10,D-Leu6,Pro-NHEt9)-LHRH Trifluoroacetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2,5-Dimethylphenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-A]pyrimidin+](/img/structure/B1436841.png)

![2-Oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B1436844.png)

![3-(3-Chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL hydro+](/img/structure/B1436850.png)

![N-[[3-[5-Methyl-4-[4-[[(1-oxopropyl)amino]sulfonyl]phenyl]-3-isoxazolyl]phenyl]sulfonyl]-propanamide](/img/structure/B1436852.png)